molecular formula C20H16N2OS B5723781 1-phenyl-3-(9H-xanthen-9-yl)thiourea

1-phenyl-3-(9H-xanthen-9-yl)thiourea

Cat. No.: B5723781
M. Wt: 332.4 g/mol
InChI Key: RHLUJLXQZPVFFX-UHFFFAOYSA-N
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Description

1-Phenyl-3-(9H-xanthen-9-yl)thiourea is a thiourea derivative characterized by a phenyl group at the N1 position and a 9H-xanthen-9-yl moiety at the N3 position. The xanthene group introduces steric bulk and aromaticity, while the thiourea (-NH-CS-NH-) backbone enables hydrogen bonding and metal coordination. This compound is of interest in medicinal chemistry and catalysis due to its structural versatility.

Properties

IUPAC Name

1-phenyl-3-(9H-xanthen-9-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c24-20(21-14-8-2-1-3-9-14)22-19-15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)19/h1-13,19H,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLUJLXQZPVFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-(9H-xanthen-9-yl)thiourea typically involves the reaction of 9H-xanthene-9-thiol with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(9H-xanthen-9-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of fluorescent materials and sensors

Mechanism of Action

The mechanism by which 1-phenyl-3-(9H-xanthen-9-yl)thiourea exerts its effects is largely dependent on its ability to form hydrogen bonds and interact with various molecular targets. The thiourea group can form strong hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The xanthene moiety may contribute to the compound’s fluorescent properties, making it useful in imaging and sensor applications .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility and Stability :
    • Xanthene-containing derivatives (e.g., 1-hydroxy-3-methyl-9H-xanthen-9-one) exhibit low water solubility due to aromatic stacking, whereas pyridinyl or imidazole substituents improve solubility via polar interactions .
    • Thioureas with electron-withdrawing groups (e.g., sulfonaryl) show enhanced stability under acidic conditions compared to electron-donating xanthene derivatives .

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight Solubility (LogP) Melting Point (°C)
1-Phenyl-3-(9H-xanthen-9-yl)thiourea ~348.4 (est.) Low (est. 3.5) Not reported
1-Hydroxy-3-methyl-9H-xanthen-9-one 226.23 Insoluble in water 245–247
ZKT2 ~275.3 Moderate (est. 2.8) Not reported

Research Findings and Mechanistic Insights

  • Structure-Activity Relationship (SAR) :

    • The thiourea skeleton’s sulfur atom is critical for biological activity, as urea analogs (e.g., ZKT7) are inactive .
    • Substitution at the phenyl group’s 4-position (e.g., Cl, OMe) enhances activity by modulating electronic effects and steric interactions .
  • Metal Coordination :

    • Thioureas form stable complexes with transition metals (e.g., Pt, Pd), which are leveraged in anticancer applications. The xanthene group’s rigidity may stabilize such complexes, though this remains unexplored .

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